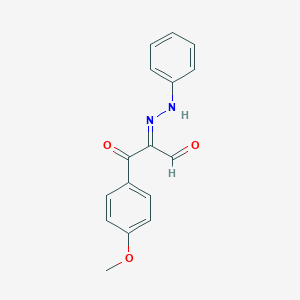
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated control systems: To maintain precise reaction conditions.
Efficient purification processes: To remove impurities and obtain the desired product.
化学反应分析
Types of Reactions: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.
Reduction: Using reducing agents, it can be converted to reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
科学研究应用
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: Modulating their activity and function.
Interacting with cellular pathways: Influencing biochemical processes within cells.
Inducing specific responses: Leading to desired therapeutic or chemical outcomes.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct applications.
Compound C: Exhibits similar biological activity but varies in its mechanism of action.
Uniqueness: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is unique due to its specific combination of structural features and reactivity, which distinguishes it from other similar compounds. Its versatility in various applications further highlights its significance in scientific research and industry.
属性
IUPAC Name |
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,17H,1H3/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOCFCLSXUXIR-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













